NET-Preferring Reuptake Inhibition Profile
In rat brain synaptosome assays measuring inhibition of [3H]neurotransmitter uptake, 5-APB exhibits a distinctly NET-preferring reuptake inhibition profile compared to its positional isomer 6-APB and the reference compound MDA. 5-APB inhibits NET with an IC50 of 0.16 μM (95% CI: 0.08–0.3 μM), representing an approximately 38-fold higher potency at NET than at DAT (IC50 = 6.1 μM; 95% CI: 4–9 μM). This NET selectivity contrasts with 6-APB, which displays a more balanced profile with a NET/DAT IC50 ratio of approximately 17-fold (IC50: NET 0.19 μM vs. DAT 3.3 μM) [1]. Both benzofurans are more potent than MDA across all three transporters; MDA exhibits NET IC50 of 0.42 μM and DAT IC50 of 20.5 μM [1].
| Evidence Dimension | Transporter reuptake inhibition potency |
|---|---|
| Target Compound Data | 5-APB: NET IC50 = 0.16 μM (0.08–0.3), DAT IC50 = 6.1 μM (4–9), SERT IC50 = 0.29 μM (0.17–0.5); NET/DAT potency ratio = 38× |
| Comparator Or Baseline | 6-APB: NET IC50 = 0.19 μM (0.1–0.3), DAT IC50 = 3.3 μM (2.4–4.5), SERT IC50 = 0.93 μM (0.7–1.3); MDA: NET IC50 = 0.42 μM, DAT IC50 = 20.5 μM |
| Quantified Difference | 5-APB is 1.2× more potent at NET than 6-APB; 5-APB exhibits 1.8× lower DAT potency than 6-APB; 5-APB is 2.6× more potent at NET and 3.4× more potent at DAT than MDA |
| Conditions | Rat brain synaptosomes; [3H]neurotransmitter uptake inhibition assay; IC50 values derived from three to four independent experiments |
Why This Matters
5-APB's pronounced NET preference versus 6-APB's more balanced profile enables researchers to select the compound that best aligns with experimental questions regarding noradrenergic versus combined monoaminergic modulation.
- [1] Rickli A, Kopf S, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015;172(13):3412-3425. Table 1. View Source
